rac-(1R,2R)-2-(acetyloxy)cyclopropane-1-carboxylicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-(1R,2R)-2-(acetyloxy)cyclopropane-1-carboxylic acid is a cyclopropane derivative that has garnered interest due to its unique structural and chemical properties. Cyclopropane rings are known for their strain and reactivity, making them valuable in various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2R)-2-(acetyloxy)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of suitable precursors. One common method is the reaction of an olefin with a diazo compound in the presence of a transition metal catalyst, such as rhodium or copper. The reaction conditions often include:
Solvent: Dichloromethane or toluene
Temperature: Room temperature to reflux
Catalyst: Rhodium acetate or copper(I) chloride
Industrial Production Methods
Industrial production of this compound may involve similar cyclopropanation reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the process. Additionally, the purification of the product is achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
rac-(1R,2R)-2-(acetyloxy)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyclopropane ring into more stable structures.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of substituted cyclopropane derivatives.
Scientific Research Applications
rac-(1R,2R)-2-(acetyloxy)cyclopropane-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of rac-(1R,2R)-2-(acetyloxy)cyclopropane-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The strained cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate various biochemical pathways and result in specific biological effects.
Comparison with Similar Compounds
Similar Compounds
- Cyclopropane-1-carboxylic acid
- 2-(acetyloxy)cyclopropane-1-carboxylic acid
- 1,2-diacetyloxycyclopropane
Uniqueness
rac-(1R,2R)-2-(acetyloxy)cyclopropane-1-carboxylic acid is unique due to its specific stereochemistry and functional groups. The presence of both acetyloxy and carboxylic acid groups, along with the cyclopropane ring, imparts distinct reactivity and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C6H8O4 |
---|---|
Molecular Weight |
144.12 g/mol |
IUPAC Name |
(1R,2R)-2-acetyloxycyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C6H8O4/c1-3(7)10-5-2-4(5)6(8)9/h4-5H,2H2,1H3,(H,8,9)/t4-,5-/m1/s1 |
InChI Key |
UFEKXBOUPCRZML-RFZPGFLSSA-N |
Isomeric SMILES |
CC(=O)O[C@@H]1C[C@H]1C(=O)O |
Canonical SMILES |
CC(=O)OC1CC1C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.